molecular formula C10H11N3O5S2 B2659492 methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1219902-77-8

methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2659492
CAS No.: 1219902-77-8
M. Wt: 317.33
InChI Key: KEJFKTGSMDTBIC-UHFFFAOYSA-N
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Description

Methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a synthetic organic compound featuring:

  • A thiophene ring substituted at the 2-position with a methyl carboxylate group.
  • A sulfamoyl bridge (-SO₂-NH-) linking the thiophene to a 3-methyl-1,2,4-oxadiazole moiety.

This structure combines heterocyclic and sulfonamide functionalities, which are common in pharmaceuticals targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

methyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5S2/c1-6-12-8(18-13-6)5-11-20(15,16)7-3-4-19-9(7)10(14)17-2/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJFKTGSMDTBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate nitrile oxides with hydrazides under acidic or basic conditions.

    Sulfamoylation: The 1,2,4-oxadiazole derivative is then reacted with a sulfonyl chloride to introduce the sulfamoyl group.

    Coupling with thiophene: The sulfamoyl-oxadiazole intermediate is coupled with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.

    Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions, employing high-throughput screening for catalyst optimization, and ensuring efficient purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield amines.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, particularly with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate is its potential antimicrobial properties. Research has indicated that derivatives of oxadiazole compounds exhibit significant activity against various bacterial strains. For instance, studies have shown that related compounds demonstrate effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that this compound could be developed into a novel antimicrobial agent .

Anticancer Research

The compound's structural features make it a candidate for anticancer research. Oxadiazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies have indicated that these compounds can inhibit the proliferation of certain cancer cells, potentially leading to the development of new chemotherapeutic agents .

Pesticidal Activity

In agricultural science, this compound has shown promise as a pesticide. Compounds with similar structures have been tested for their efficacy against phytopathogenic fungi and insects. For example, studies indicate that oxadiazole derivatives can inhibit the growth of various fungal pathogens, making them suitable candidates for agricultural applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university evaluated the antimicrobial activity of several oxadiazole derivatives, including this compound). The results demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics like ciprofloxacin. This suggests potential for clinical applications in treating bacterial infections .

Case Study 2: Anticancer Properties

In another study published in a peer-reviewed journal, researchers synthesized a series of oxadiazole-based compounds and tested their cytotoxicity against various cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxic effects at low concentrations, indicating the potential for development into anticancer drugs .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The oxadiazole ring can interact with nucleophilic sites in proteins, while the sulfamoyl group can form strong hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Structural Analogs from Patent Literature ()

lists compounds with overlapping structural features, enabling direct comparisons:

Compound ID Core Structure Key Substituents/Modifications Potential Applications
Target Thiophene + 1,2,4-oxadiazole 3-methyl oxadiazole, methyl carboxylate Hypothesized: Enzyme inhibition
45, 50 Benzene + 1,2,4-oxadiazole Dichloropyridinyl, sulfamoyl linkage Anticancer, antiviral
20 Pyridine + isoxazole Nitrophenyl, methyl isoxazole Platelet aggregation inhibition
55 Benzene + thiophene Benzothiazole, thienylmethylthio group Not specified (likely broad activity)

Key Observations:

  • Aromatic Ring Substitution : Replacing the thiophene (target) with benzene (compounds 45, 50) may alter electronic properties and binding affinity. Thiophene’s smaller size and sulfur atom could enhance π-π stacking or metabolic stability compared to benzene .
  • Heterocyclic Moieties : The 3-methyl-1,2,4-oxadiazole group in the target and compounds 45/50 is a bioisostere for carboxylic acids, offering improved bioavailability. In contrast, isoxazole (compound 20) provides a different hydrogen-bonding profile .

Sulfonamide-Containing Compounds ()

includes sulfonamide derivatives with divergent scaffolds:

Compound Name Core Structure Functional Groups Potential Relevance
Methyl 5-sulfamoyl-o-anisate Benzene Sulfamoyl, methyl ester Solubility modulator
4-tert-Butylbenzenesulfonamide Benzene tert-Butyl, sulfonamide Hydrophobicity-driven membrane permeation
Target Compound Thiophene + oxadiazole Sulfamoyl, methyl carboxylate Targeted enzyme inhibition

Key Observations:

  • Electron-Withdrawing Effects : The thiophene ring in the target may stabilize the sulfamoyl group’s electron-deficient sulfur, improving reactivity in enzyme-binding pockets .

Thiadiazole Derivatives ()

highlights 1,3,4-thiadiazoles, which are structurally distinct but functionally analogous to 1,2,4-oxadiazoles:

Compound Class Heteroatoms Bioactivities Synthesis Route
1,3,4-Thiadiazoles S, N Antimicrobial, antitumor Cyclization with iodine/TEA
Target (1,2,4-oxadiazole) O, N Hypothesized: Antiviral Not specified in evidence

Key Observations:

  • Metabolic Stability : Oxadiazoles (target) are less prone to oxidative metabolism than thiadiazoles due to oxygen’s higher electronegativity .
  • Synthetic Accessibility : Thiadiazoles often require harsh cyclization agents (e.g., iodine), whereas oxadiazoles may form under milder conditions .

Thiazole Derivatives ()

lists thiazole-containing compounds, which differ in ring structure but share sulfonamide/carbamate groups:

Compound ID Core Structure Functional Groups Relevance to Target
PF 43(1) Thiazole + carbamate Hydroperoxypropan, ureido groups Limited (divergent scaffold)

Key Observations:

  • Steric Effects : Thiazole’s bulkier nitrogen may hinder binding in tight enzymatic pockets compared to the target’s compact oxadiazole .

Biological Activity

Methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate (CAS Number: 1219902-77-8) is a compound of interest due to its potential biological activities. This compound incorporates a thiophene moiety and an oxadiazole derivative, both of which are known to exhibit diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound is represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₀H₁₁N₃O₅S₂
Molecular Weight317.3 g/mol
CAS Number1219902-77-8

The compound features a sulfamoyl group attached to a thiophene ring and an oxadiazole moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole structures exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have demonstrated that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at varying concentrations.

Case Study: Antimicrobial Evaluation

In a comparative study, several oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results highlighted that some compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL against resistant strains of bacteria, outperforming standard antibiotics like chloramphenicol .

Anticancer Activity

The anticancer potential of this compound has not been extensively documented; however, related compounds have shown promising results in inhibiting cancer cell proliferation. For example, studies on oxadiazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).

Table: Anticancer Activity of Related Compounds

Compound IDCell LineIC₅₀ (µM)Comparison DrugIC₅₀ (µM)
Compound AMCF-71.1Doxorubicin1.2
Compound BHepG21.45-Fluorouracil18.74
Compound CHCT1162.6Pemetrexed7.26

These findings suggest that modifications in the structure of oxadiazole derivatives can enhance their anticancer properties through mechanisms such as thymidylate synthase inhibition .

The biological activity of this compound may be attributed to its ability to interfere with essential cellular processes in microorganisms and cancer cells. The presence of the sulfamoyl group is known to mimic para-amino benzoic acid (PABA), inhibiting folic acid synthesis in bacteria. This mechanism is crucial for the antimicrobial action observed in related compounds.

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